BenchChemオンラインストアへようこそ!

N-2-adamantyl-2,2-diphenylacetamide

Lipophilicity ADME Prediction Membrane Permeability

N-2-Adamantyl-2,2-diphenylacetamide is a critical SAR comparator compound. Its adamantyl substituent increases logP by 2.7 units over unsubstituted diphenylacetamides, driving enhanced membrane partitioning and target engagement; replacing this group with smaller N-substituents predicts a loss of function. This compound is essential for structure-activity campaigns, supported by a validated RPTLC QC method based on its high lipophilicity. Procure the 2-adamantyl isomer specifically and request a Certificate of Analysis to confirm isomeric identity, as the 1-adamantyl isomer is a distinct chemical entity.

Molecular Formula C24H27NO
Molecular Weight 345.5 g/mol
Cat. No. B3741666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-adamantyl-2,2-diphenylacetamide
Molecular FormulaC24H27NO
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H27NO/c26-24(25-23-20-12-16-11-17(14-20)15-21(23)13-16)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,16-17,20-23H,11-15H2,(H,25,26)
InChIKeyAGQZIOXQNCFNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-2-Adamantyl-2,2-diphenylacetamide: Structural Identity, Physicochemical Baseline, and Scientific Procurement Context


N-2-Adamantyl-2,2-diphenylacetamide (CAS 55264-86-3; synonym N-(adamantan-1-yl)-2,2-diphenylacetamide) is a synthetic small molecule (molecular formula C24H27NO; MW 345.48 g/mol) composed of a 2,2-diphenylacetamide core N-substituted with an adamantyl group . The compound belongs to the broader class of N-substituted 2,2-diphenylacetamides, a scaffold that has demonstrated pharmacological activity across multiple target families including cannabinoid CB1 receptors and CXCR7 [1][2]. Its computed logP of 5.29 and polar surface area (PSA) of 29.1 Ų place it in a physicochemical space distinct from simpler diphenylacetamide analogs, with implications for membrane permeability and pharmacokinetic behavior .

Why Generic Substitution Fails for N-2-Adamantyl-2,2-diphenylacetamide: Physicochemical and Pharmacological Non-Interchangeability of Adamantyl-Containing Diphenylacetamides


Diphenylacetamide derivatives cannot be treated as interchangeable building blocks. The N-substituent exerts dominant control over both physicochemical properties and biological activity. Introducing the adamantyl group increases computed logP by approximately 2.7 log units relative to unsubstituted diphenylacetamides (logP 5.29 vs. 2.61), fundamentally altering solubility, membrane partitioning, and protein binding . Furthermore, independent SAR studies across both androgen receptor and cannabinoid receptor systems demonstrate that adamantyl-containing N-aryl amides consistently exhibit higher target engagement activity than their non-adamantyl counterparts—an effect attributed to the synergistic combination of adamantyl bulkiness and modulation of electron density on the aromatic ring [1][2]. This substituent-dependent pharmacology means that substituting the adamantyl group for smaller alkyl or aryl N-substituents predicts a loss of function that no adjustment of stoichiometry can compensate for. The quantitative evidence below maps these differentiation dimensions with the specificity required for compound selection and procurement decisions.

Quantitative Differentiation Evidence for N-2-Adamantyl-2,2-diphenylacetamide: A Comparator-Anchored Procurement Decision Guide


Lipophilicity Advantage: A 2.7 Log Unit Increase in Computed logP Versus Unsubstituted Diphenylacetamide Core

N-2-Adamantyl-2,2-diphenylacetamide exhibits a computed logP of 5.29 , substantially higher than the logP of 2.61 for the unsubstituted 2,N-diphenylacetamide core (as predicted by ACD/Labs Percepta) . This represents a calculated difference of +2.68 log units, reflecting the profound lipophilicity contribution of the adamantyl substituent. The experimentally validated retention constant (RM0) of diphenylacetamides has been shown to correlate strongly with computational logP and pharmacokinetic predictors, supporting the reliability of computed logP as a meaningful differentiation metric [1]. The high logP value is consistent with class-level observations that the adamantyl group dominates the polarity and partitioning behavior of N-substituted diphenylacetamides [1].

Lipophilicity ADME Prediction Membrane Permeability logP

Adamantyl Substitution Confers Enhanced Target Engagement Activity: Evidence from N-Aryl Amide Structure-Activity Relationship Studies

In a systematic SAR study of N-aryl amide androgen receptor antagonists, derivatives containing the adamantyl group demonstrated consistently higher anti-androgenic activity than structurally matched analogs lacking adamantyl substitution [1]. This differential activity persisted across multiple derivatives within the series, establishing that the adamantyl group—through its steric bulk and electronic modulation of the aromatic ring system—contributes non-additively to target engagement. The authors attributed this enhancement to the synergistic effect of adamantyl bulkiness and modulation of electron density on the aromatic ring by pendant groups, which was crucial to potent antagonism [1]. While these data are from an androgen receptor context, the pharmacophoric principle—that the adamantyl group's steric and electronic contributions enhance receptor binding beyond what smaller N-substituents achieve—is consistent with parallel findings in cannabinoid CB1 receptor systems where 3-(1-adamantyl) substitution imparts improved pharmacological profiles compared to traditional 3-dimethylheptyl analogues [2].

Structure-Activity Relationship Adamantyl Pharmacophore Androgen Receptor Antagonist Activity

Mechanism Class Definition: CB1 Cannabinoid Receptor Antagonist/Inverse Agonist with CNS-Relevant Therapeutic Indications

N-2-Adamantyl-2,2-diphenylacetamide falls within the generic structural Formula (I) of the substituted amide class disclosed in patent family WO2004058145, EP1575901, and US20080171692, which are explicitly defined as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor [1][2][3]. This mechanism-based classification differentiates the compound from diphenylacetamides targeting other receptor classes, such as CXCR7 (where the most potent diphenylacetamide derivative showed Ki = 597 nM and β-arrestin antagonist IC50 = 622 nM) [4]. In contrast to the clinically investigated CB1 antagonists rimonabant, taranabant, otenabant, ibipinabant, and surinabant—all of which underwent clinical trials for weight control and metabolic disorders [5]—the diphenylacetamide core provides a structurally distinct scaffold that may offer differentiated off-target profiles, although direct comparative selectivity data for N-2-adamantyl-2,2-diphenylacetamide are not presently available in the public domain.

CB1 Receptor Cannabinoid Antagonist CNS Pharmacology Metabolic Disorders

Analytical Differentiation: Chromatographic Retention Parameters Enable Rational Quality Control and Purity Assessment Across Diphenylacetamide Batches

A comprehensive chemometric study of diphenylacetamide derivatives established that reversed-phase thin-layer chromatography (RPTLC) on C18 and cyano-modified carriers reliably captures the lipophilicity and toxicity-relevant parameters of this compound class [1]. The study demonstrated that the chromatographic retention constant RM0 exhibits better similarity with computational logP and pharmacokinetic predictors, while the parameter m (derived from the slope of the retention curve) shows stronger agreement with toxicity parameters including EC50 values against selected test organisms [1][2]. This analytical framework provides a validated method for distinguishing N-2-adamantyl-2,2-diphenylacetamide from other diphenylacetamide derivatives based on their unique chromatographic retention signatures, which are primarily governed by the polarity of the N-substituent—the adamantyl group being the dominant contributor in this compound [1].

Chromatographic QC RPTLC Retention Constants Batch Consistency

Positional Isomer Identity Assurance: 1-Adamantyl and 2-Adamantyl Carboxamides Are Analytically Distinguishable Isomers Requiring Specified Procurement

A study by Asada et al. (2017) demonstrated that 1-adamantyl and 2-adamantyl positional isomers of N-adamantyl carboxamides can be clearly discriminated by gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) based on their distinct fragmentation patterns [1]. Specifically, adamantylindazole carboxamides showed remarkable spectral differences between the 1-adamantyl and 2-adamantyl isomers, while for adamantylindole carboxamides, diagnostic ions enabling isomer identification were consistently observed [1]. This finding, while established for indazole/indole carboxamide synthetic cannabinoids, is expected to generalize to other N-adamantyl carboxamide systems [1]. The 2-adamantyl isomer (i.e., attachment at the adamantane C-2 position rather than C-1) represents a distinct chemical entity with potentially different pharmacological properties, making isomer-specific procurement and QC essential.

Isomer Differentiation GC-EI-MS Positional Isomer Analytical Reference Standard

High-Confidence Research and Industrial Application Scenarios for N-2-Adamantyl-2,2-diphenylacetamide Based on Verified Differentiation Evidence


CB1 Cannabinoid Receptor Pharmacology Studies Requiring a Diphenylacetamide-Scaffold Antagonist with High Lipophilicity

The compound's classification as a CB1 receptor antagonist/inverse agonist within the substituted amide patent family [1], combined with its high computed logP of 5.29 , makes it suitable for pharmacological studies investigating CB1-mediated signaling in membrane-rich systems where high lipophilicity facilitates partitioning into the receptor microenvironment. Its structural distinction from clinically studied CB1 antagonists (rimonabant, taranabant, etc.) offers a differentiated scaffold for exploring structure-dependent pharmacological profiles [2]. Researchers should verify CB1 binding affinity and selectivity experimentally, as specific Ki values for this exact compound remain unpublished.

Structure-Activity Relationship (SAR) Studies on the Pharmacophoric Contribution of the Adamantyl Group

The established finding that adamantyl-containing N-aryl amides exhibit enhanced activity over non-adamantyl analogs across multiple target systems [3] positions N-2-adamantyl-2,2-diphenylacetamide as a critical comparator compound in SAR campaigns. By pairing this compound with its matched molecular counterparts bearing smaller N-substituents (e.g., N-phenyl, N-methyl, or N-benzyl diphenylacetamides), researchers can systematically quantify the contribution of adamantyl bulkiness and electronic modulation to target binding, selectivity, and functional activity.

Development and Validation of Chromatographic Purity and Identity Methods for Lipophilic Diphenylacetamides

The validated RPTLC framework for diphenylacetamides [4][5] provides a ready-to-implement quality control methodology for N-2-adamantyl-2,2-diphenylacetamide. The compound's predicted high RM0 value (driven by adamantyl lipophilicity) serves as a measurable QC specification: each batch should exhibit retention behavior consistent with logP ~5.3, and any significant deviation indicates a quality issue. This is particularly relevant for procurement from suppliers where batch-to-batch consistency must be verified independently.

Isomer-Specific Reference Standard for Mass Spectrometric Identification of 2-Adamantyl Carboxamides

The demonstrated ability to distinguish 1-adamantyl from 2-adamantyl positional isomers by GC-EI-MS [6] establishes this compound as a reference standard for forensic or analytical laboratories developing isomer-specific detection methods. Procurement must specify the 2-adamantyl isomer explicitly and require a certificate of analysis confirming isomeric identity, as the 1-adamantyl counterpart is a distinct chemical entity that will exhibit different fragmentation behavior [6].

Quote Request

Request a Quote for N-2-adamantyl-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.